4-Methyl-2-[(2-methylpentyl)amino]pentan-1-ol
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Overview
Description
4-Methyl-2-[(2-methylpentyl)amino]pentan-1-ol is an organic compound with the molecular formula C12H27NO and a molecular weight of 201.35 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes both an amino group and a hydroxyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(2-methylpentyl)amino]pentan-1-ol typically involves the reaction of 4-methyl-2-pentanone with 2-methylpentylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation or crystallization, are employed to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(2-methylpentyl)amino]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde under specific conditions.
Reduction: The compound can be reduced to form different amines or alcohols depending on the reagents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are often employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines and alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Methyl-2-[(2-methylpentyl)amino]pentan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(2-methylpentyl)amino]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors . The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-methylpentan-1-ol: Shares a similar structure but differs in the position of the amino group.
4-Methyl-2-pentanol: Similar in structure but lacks the amino group.
Uniqueness
4-Methyl-2-[(2-methylpentyl)amino]pentan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets . This dual functionality makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C12H27NO |
---|---|
Molecular Weight |
201.35 g/mol |
IUPAC Name |
4-methyl-2-(2-methylpentylamino)pentan-1-ol |
InChI |
InChI=1S/C12H27NO/c1-5-6-11(4)8-13-12(9-14)7-10(2)3/h10-14H,5-9H2,1-4H3 |
InChI Key |
OQYVRZUCEIKJAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CNC(CC(C)C)CO |
Origin of Product |
United States |
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